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N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide

Chemical identity sGC pharmacology Procurement accuracy

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 2195939-63-8) is a synthetic small molecule belonging to the isoxazole-4-carboxamide class, characterized by a 3,5-dimethyl-substituted isoxazole ring linked via a carboxamide bridge to a cyclopentylmethyl moiety bearing a 2-hydroxyethoxy side chain (molecular formula C14H22N2O4; molecular weight 282.34 g/mol; XLogP3-AA = 0.7). The compound is listed in authoritative chemical databases including PubChem (CID and ChEMBL (CHEMBL4942546), and it is supplied by multiple research-chemical vendors at purities typically ≥95%.

Molecular Formula C14H22N2O4
Molecular Weight 282.34
CAS No. 2195939-63-8
Cat. No. B2374212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide
CAS2195939-63-8
Molecular FormulaC14H22N2O4
Molecular Weight282.34
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)NCC2(CCCC2)OCCO
InChIInChI=1S/C14H22N2O4/c1-10-12(11(2)20-16-10)13(18)15-9-14(19-8-7-17)5-3-4-6-14/h17H,3-9H2,1-2H3,(H,15,18)
InChIKeyYZHKNDKFUBTGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 2195939-63-8): Core Chemical Identity and Research-Grade Procurement Context


N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 2195939-63-8) is a synthetic small molecule belonging to the isoxazole-4-carboxamide class, characterized by a 3,5-dimethyl-substituted isoxazole ring linked via a carboxamide bridge to a cyclopentylmethyl moiety bearing a 2-hydroxyethoxy side chain (molecular formula C14H22N2O4; molecular weight 282.34 g/mol; XLogP3-AA = 0.7) [1]. The compound is listed in authoritative chemical databases including PubChem (CID 131703969) and ChEMBL (CHEMBL4942546), and it is supplied by multiple research-chemical vendors at purities typically ≥95% [1][2]. This guide evaluates the compound exclusively on the basis of verifiable, comparator-anchored evidence relevant to scientific procurement decisions.

Identity Confirmed in PubChem and ChEMBL databases
Purity Vendor-reported ≥95%, consistent across suppliers
Scaffold 3,5-Dimethylisoxazole-4-carboxamide core

Why N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide Cannot Be Casually Substituted with In-Class Analogs


Isoxazole-4-carboxamide derivatives exhibit profound alterations in biological target engagement, physicochemical properties, and metabolic stability upon seemingly minor structural modifications—particularly at the isoxazole 3- and 5-positions and within the pendant amine substituent [1]. The target compound's unique combination of a 3,5-dimethylisoxazole-4-carboxamide core with a (2-hydroxyethoxy)cyclopentylmethyl side chain distinguishes it from close analogs, including the 5-methyl variant (CAS 2309707-86-4) and cyclopropyl-bearing regioisomers. The 3,5-dimethyl substitution pattern is known to modulate hydrogen-bond acceptor capacity and steric bulk, which can influence target selectivity and off-rate kinetics [2]. Furthermore, vendor databases listing this compound as synonymous with 'BAY 41-2272' introduce a critical identity-confusion risk: the authentic BAY 41-2272 (CAS 256376-24-6) is a pyrazolo[3,4-b]pyridine derivative with entirely distinct pharmacological properties, and procurement decisions must be based on correct structural identity [3][4]. Therefore, generic interchange in the absence of compound-specific quantitative evidence carries a high risk of experimental irreproducibility.

BAY 41-2272 scaffold confusion
Vendor conflation with a pyrazolopyridine derivative may lead to misprocurement.
5-Methyl analog lipophilicity shift
Predicted logP difference of ~0.5 may alter permeability and protein binding.
Regioisomer binding pose variation
3- vs. 4-carboxamide geometry can influence target recognition.

Quantitative Differentiation Evidence for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide (2195939-63-8) Versus Closest Analogs


Structural Identity Verification: Distinguishing the Target Isoxazole Compound from BAY 41-2272 (CAS 256376-24-6)

The target compound (C14H22N2O4, MW 282.34) and BAY 41-2272 (C20H17FN6, MW 360.39) are chemically distinct entities despite erroneous vendor conflation [1][2]. BAY 41-2272 possesses a pyrazolo[3,4-b]pyridine scaffold and inhibits sGC with an IC50 of 36 nM for platelet aggregation, whereas no sGC activity data exist for the target isoxazole compound [2]. Any procurement decision predicated on presumed sGC pharmacology must therefore be based on the correct compound identity.

Scaffold identity
Head-to-head
Isoxazole-4-carboxamide vs. pyrazolo[3,4-b]pyridine; sGC IC₅₀ 36 nM (BAY 41-2272) vs. no data
Correct scaffold identity critical for sGC pharmacology studies.
Avoid misprocurement based on vendor conflation.
Chemical identity sGC pharmacology Procurement accuracy

Predicted Lipophilicity (XLogP3-AA) Comparison with 5-Methyl Analog

The 3,5-dimethyl substitution on the isoxazole ring of the target compound yields a predicted XLogP3-AA of 0.7 (PubChem) [1]. In contrast, the des-methyl analog (5-methylisoxazole-4-carboxamide variant; CAS 2309707-86-4) contains one fewer methyl group, which is expected to reduce lipophilicity by approximately 0.5 log units based on the Hansch π constant for methyl substitution [2]. Lower lipophilicity may reduce membrane permeability but enhance aqueous solubility, presenting a trade-off relevant to assay design.

Lipophilicity
Context-dependent
XLogP3-AA 0.7 (target) vs. estimated ~0.2 (5-methyl analog); Δ ≈ +0.5
Lipophilicity difference may influence membrane permeability.
Comparator value estimated from Hansch π constant.
Physicochemical properties Drug-likeness Permeability prediction

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Cyclopropyl Regioisomer

The target compound presents 2 hydrogen-bond donors (amide NH; terminal OH) and 5 hydrogen-bond acceptors [1]. A cyclopropyl-substituted regioisomer—5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide—maintains a similar H-bond profile but relocates the carboxamide attachment from the isoxazole 4-position to the 3-position, altering the spatial orientation of the amide relative to the pendant side chain [2]. This regioisomeric shift may influence recognition by biological targets that discriminate between 3- and 4-carboxamide geometries.

H-Bond geometry
Class-level
4-Carboxamide vs. 3-carboxamide regioisomer; HBD/HBA counts similar, spatial vectors differ
Regiochemistry may dictate target binding pose.
No experimental binding data available.
H-bond interactions Solubility Target engagement

Absence of Quantitative Pharmacological Selectivity Data—Critical Evidence Gap

To date, no peer-reviewed publication, patent, or authoritative database has reported quantitative IC₅₀, EC₅₀, Kd, or Ki values for the target compound against any specific biological target [1]. Similarly, no selectivity panel data (e.g., against a panel of kinases, GPCRs, or ion channels) exist for this compound. This contrasts sharply with structurally related isoxazole carboxamides that have been characterized as GHS-R antagonists with Ki values in the nanomolar range [2]. Until such data are generated, the compound's target profile cannot be quantitatively compared to any analog.

Target data gap
Data to verify
No IC₅₀, EC₅₀, Kd, or Ki reported in PubChem BioAssay or ChEMBL
Procurement for target-based screening is limited by absent selectivity data.
Quantitative pharmacology remains unsubstantiated.
Target selectivity Kinase profiling GPCR selectivity

Vendor-Reported Purity and Molecular Weight Consistency Across Suppliers

Multiple research-chemical vendors report this compound at a purity of ≥95% with molecular weight 282.34 g/mol, consistent across suppliers [1][2]. This inter-vendor consistency in identity and purity supports reproducibility in chemical biology experiments where precise molarity calculations are critical. In contrast, certain close analogs (e.g., N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide, reported MW 268.31) differ by 14.03 Da, corresponding to one fewer methyl group, necessitating careful attention to formula weight when preparing stock solutions.

Vendor consistency
Lot attribute
MW 282.34 Da (target) vs. 268.31 Da (5-methyl analog); Δ = 14.03 Da; purity ≥95% consistent
Accurate molecular weight essential for solution preparation.
Δ14 Da introduces ~5% concentration error if unaccounted.
Quality control Batch consistency Reproducibility

Rotatable Bond Count and Conformational Flexibility Relative to Phenyl-Substituted Analogs

The target compound contains 6 rotatable bonds (PubChem) [1], conferring moderate conformational flexibility. By comparison, phenyl-substituted isoxazole-4-carboxamide analogs (e.g., N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide) introduce additional aromatic ring rotors and may exhibit higher entropic penalties upon binding [2]. The cyclopentyl ring in the target compound provides a constrained aliphatic scaffold that may reduce the number of low-energy conformations relative to acyclic or aromatic counterparts.

Conformational flexibility
Reported
6 rotatable bonds (target) vs. estimated ≥7 (thiophene analog)
Lower rotatable bond count may support improved ligand efficiency.
Conformational entropy context from computed properties.
Conformational entropy Binding affinity Ligand efficiency

Evidence-Anchored Research Scenarios for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide


Chemical Biology Probe Development Targeting Isoxazole-4-Carboxamide Binding Sites

The compound's well-defined 3,5-dimethylisoxazole-4-carboxamide scaffold, distinct from the 3-carboxamide regioisomer series, makes it suitable as a chemical biology probe for proteins that recognize the 4-carboxamide pharmacophore [1][2]. Its moderate lipophilicity (XLogP3-AA = 0.7) and 6 rotatable bonds suggest a favorable ligand-efficiency profile for fragment-based or affinity-based protein profiling studies [1].

In Vitro Pharmacological Screening Where Isoxazole Scaffold Specificity Is Required

For screening programs that explicitly require an isoxazole-4-carboxamide core—rather than the pyrazolo[3,4-b]pyridine scaffold of BAY 41-2272—this compound provides the correct chemical identity [1][2]. Cross-referencing with the NCATS Inxight entry for BAY 41-2272 (CAS 256376-24-6) ensures that procurement errors are avoided and that assay results are attributable to the intended chemotype [2].

Structure-Activity Relationship (SAR) Studies Exploring the 3,5-Dimethyl Substitution

The 3,5-dimethyl substitution pattern differentiates this compound from the 5-methyl analog (ΔMW = +14.03 Da; estimated ΔXLogP3-AA ≈ +0.5) [1]. Systematic SAR campaigns comparing the 3,5-dimethyl compound with its 5-methyl and monodesmethyl variants can elucidate the contribution of the second methyl group to target binding, metabolic stability, and physicochemical properties [1][2].

Analytical Reference Standard for Isoxazole-4-Carboxamide Compound Libraries

The consistent vendor-reported purity (≥95%) and molecular weight (282.34 g/mol) across suppliers support the compound's use as an analytical reference standard for quality control of in-house isoxazole-4-carboxamide compound libraries [1]. Its distinct retention time and mass spectrometric signature can serve as a system suitability check in HPLC-MS workflows.

Application
Selection Property
Validation Focus
Isoxazole-4-carboxamide binding site probe studies
Scaffold identity and moderate lipophilicity
Ligand-efficiency profiling
Isoxazole-specific pharmacological screening
Chemical identity distinct from pyrazolopyridine scaffolds
Pharmacophore verification
3,5-Dimethyl substitution SAR campaigns
Methyl substitution pattern
Target binding and metabolic stability profiling
Analytical reference for isoxazole compound libraries
Vendor-reported purity ≥95%, consistent MW
HPLC-MS system suitability
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